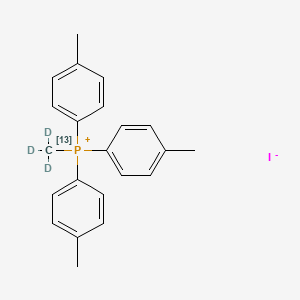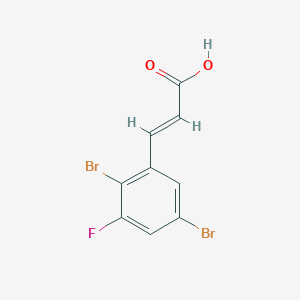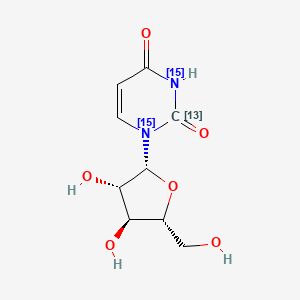
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C; (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C typically involves the reaction of (Methyl)tris(4-methylphenyl)phosphonium chloride with sodium iodide in the presence of deuterated solvents. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can participate in redox reactions.
Complex Formation: The compound can form complexes with transition metals
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium iodide, deuterated solvents, and various nucleophiles. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
Wissenschaftliche Forschungsanwendungen
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is employed in metabolic studies to trace biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C involves its interaction with molecular targets through its phosphonium center. This interaction can lead to the formation of complexes, redox reactions, or substitution reactions, depending on the specific conditions and reagents used. The labeled isotopes (d3 and 13C) allow for detailed tracking and analysis of these interactions using spectroscopic techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium Iodide: Similar in structure but lacks the deuterium and carbon-13 labeling.
Triphenylphosphine: A common phosphine compound used in various chemical reactions.
Tetraphenylphosphonium Iodide: Another phosphonium salt with different substituents .
Uniqueness
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C is unique due to its isotopic labeling, which makes it particularly valuable in research applications that require precise tracking and analysis of molecular interactions. The presence of deuterium and carbon-13 isotopes enhances its utility in NMR spectroscopy and other analytical techniques .
Eigenschaften
Molekularformel |
C22H24IP |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
tris(4-methylphenyl)-(trideuterio(113C)methyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4+1D3; |
InChI-Schlüssel |
SUQPXWWSBRNXEE-FYEZMPCGSA-M |
Isomerische SMILES |
[2H][13C]([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
Kanonische SMILES |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)







![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)

![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)

